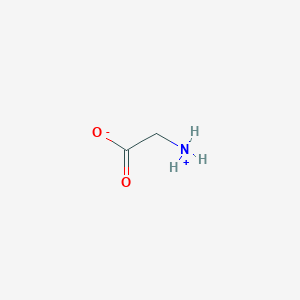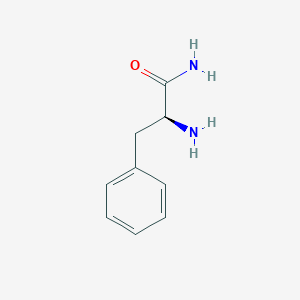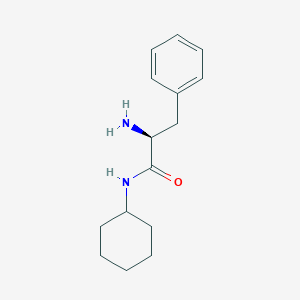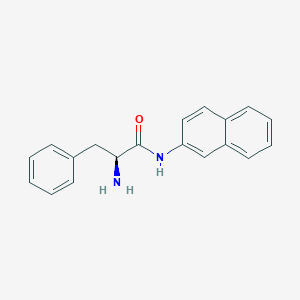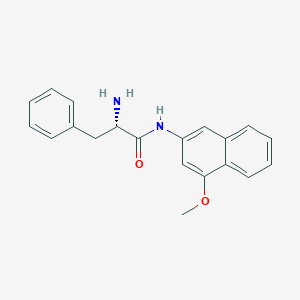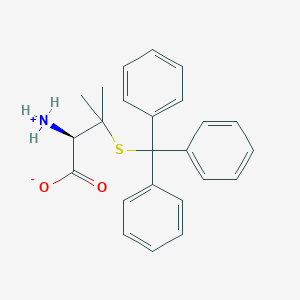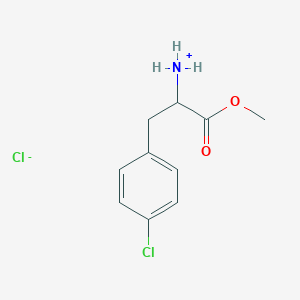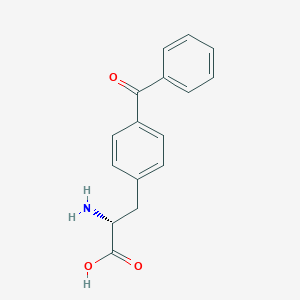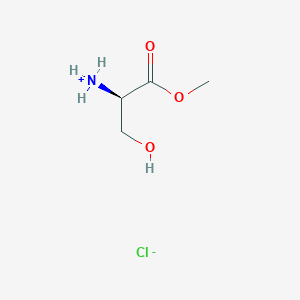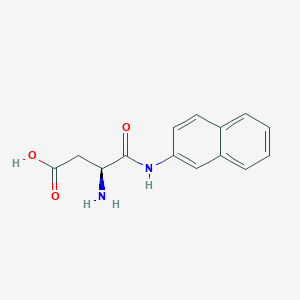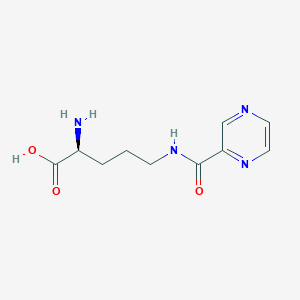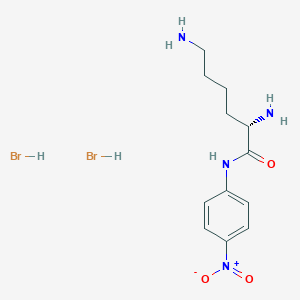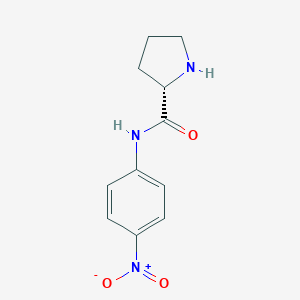
H-Pro-Pna
概要
説明
“H-Pro-Pna” is a substrate used for the determination of proline arylamidase in human sera by continuous reaction . It is also hydrolyzed by prolyl aminopeptidase from Bacillus megaterium .
Synthesis Analysis
The synthesis of peptide nucleic acids (PNAs) like “H-Pro-Pna” involves solid-phase synthesis methods . The process includes the use of backbone modifications with Hmb (2-hydroxy-4-methoxybenzyl) to ameliorate difficult couplings and reduce “on-resin” aggregation . This approach provides a novel and straightforward strategy for facile solid-phase synthesis of difficult purine-rich PNA sequences .
Molecular Structure Analysis
“H-Pro-Pna” is a peptide nucleic acid (PNA), a synthetic DNA/RNA analog. The structure and characteristics of PNA probe, the hybridization method, and the design principle of PNA probes are crucial in its applications .
Chemical Reactions Analysis
The first PNA self-replicating system based on template directed cross-catalytic ligation was reported, which is a process analogous to biological replication . Using two template PNAs and four pentameric precursor PNAs, all four possible carbodiimide assisted amide ligation products were detected and identified .
科学的研究の応用
1. Antimicrobial Applications
- Summary of the Application: PNA is a nucleic acid mimic with high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation. PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .
- Methods of Application: To overcome the poor membrane permeability of PNA, conjugates of PNA with different molecules have been developed. These conjugates are covalently linked with cell-penetrating peptides, aminosugars, aminoglycoside antibiotics, and non-peptidic molecules .
- Results or Outcomes: These conjugates have been tested primarily as PNA carriers in antibacterial and antiviral applications .
2. Rapid Detection of Foodborne Pathogens
- Summary of the Application: PNA has been extensively used in the rapid detection of microorganisms, such as fluorescence in situ hybridization, PCR amplification, biosensor, and gene chip .
- Methods of Application: Modifications in PNA backbone or covalent coupling with cell-penetrating peptides are necessary to improve its delivery inside the cells .
- Results or Outcomes: PNA probes have been used in the rapid detection of foodborne pathogens .
3. Targeting of Structured Nucleic Acid Targets
- Summary of the Application: PNA can be used to target structured nucleic acid targets. This is particularly useful in the study of nucleic acid structures and their functions .
- Methods of Application: This involves the design of PNA sequences that can specifically bind to the structured nucleic acid targets .
- Results or Outcomes: This application has been used to study the structure-function relationships of various nucleic acids .
4. Supramolecular Scaffold
- Summary of the Application: PNA can be used as a supramolecular scaffold. This is due to its ability to form stable duplexes with DNA and RNA .
- Methods of Application: This involves the design of PNA sequences that can form stable duplexes with specific DNA or RNA sequences .
- Results or Outcomes: This application has been used in the construction of various supramolecular structures .
5. Biosensing and Bioimaging
- Summary of the Application: PNA can be used in biosensing and bioimaging. This is due to its high specificity and binding affinity to DNA and RNA .
- Methods of Application: This involves the design of PNA sequences that can specifically bind to the target DNA or RNA sequences. The bound PNA can then be detected using various biosensing or bioimaging techniques .
- Results or Outcomes: This application has been used in the detection of various biomolecules .
6. Gene Regulation
- Summary of the Application: PNA can be used in gene regulation. This is due to its ability to bind to specific DNA or RNA sequences and interfere with their functions .
- Methods of Application: This involves the design of PNA sequences that can specifically bind to the target DNA or RNA sequences and interfere with their functions .
- Results or Outcomes: This application has been used in the study of gene functions and the development of gene therapies .
7. Antisense Antibiotics
- Summary of the Application: PNA can be used as antisense antibiotics. This is due to its ability to bind to specific DNA or RNA sequences and interfere with their functions .
- Methods of Application: This involves the design of PNA sequences that can specifically bind to the target DNA or RNA sequences and interfere with their functions .
- Results or Outcomes: This application has been used in the development of new antibiotics .
8. Conformationally Constrained PNA
- Summary of the Application: PNA can be conformationally constrained to improve its performance. This is due to its ability to form stable duplexes with DNA and RNA .
- Methods of Application: This involves the design of PNA sequences that can form stable duplexes with specific DNA or RNA sequences .
- Results or Outcomes: This application has been used in the construction of various supramolecular structures .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPYNYNEUYKOW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30994549 | |
| Record name | N-(4-Nitrophenyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Pna | |
CAS RN |
7369-91-7 | |
| Record name | N-(4-Nitrophenyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



